dafadine C

Description

Contextualization as a Small Molecule Chemical Probe in Biological Systems

Small molecules are invaluable tools in chemical genetics, offering a method to probe biological functions that is distinct from traditional genetic mutations. scholaris.ca Unlike permanent genetic alterations, small molecule probes can be applied in a dose-dependent and reversible manner, allowing for precise temporal control over biological processes. scholaris.ca They are also readily transferable reagents that can be screened and studied across multiple organisms and systems. scholaris.ca This transferability can reveal whether a molecule's target is conserved across species, or if it acts in a species-specific manner, potentially highlighting new candidates for drug development. scholaris.ca

Dafadine C and its analogs exemplify the utility of small molecule probes. They were identified as part of a broader effort to discover new chemical tools that perturb conserved signal transduction pathways. scholaris.ca The primary target of the dafadine class of molecules is the cytochrome P450 enzyme DAF-9. scholaris.caresearchgate.net In the nematode Caenorhabditis elegans, DAF-9 is essential for the biosynthesis of dafachronic acids, which are steroid hormones that regulate reproductive development and lifespan. scholaris.ca By inhibiting DAF-9, dafadines can induce a state of arrested development known as dauer formation, a key survival strategy for the organism under unfavorable conditions. researchgate.net

The significance of dafadines as chemical probes extends beyond nematodes. The target of dafadines, DAF-9, has a functional mammalian ortholog, CYP27A1. scholaris.caresearchgate.net The discovery that dafadines can also inhibit CYP27A1 underscores their value in studying conserved biological pathways and suggests their potential use in interrogating developmental control and longevity in other animals. scholaris.caresearchgate.net

Historical Perspective of its Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the identification of its parent compound, Dafadine-A. The initial research involved a large-scale screening of 98,898 small molecules to identify compounds that could induce the dauer phenotype in C. elegans. scholaris.ca This screen led to the identification of Dafadine-A as a potent inhibitor of the DAF-9 enzyme. scholaris.caresearchgate.net

Following the discovery of Dafadine-A, researchers investigated the structure-activity relationship of this new chemical probe by testing 158 structurally related molecules. researchgate.net This subsequent analysis aimed to identify other compounds that could elicit similar biological effects, namely the Constitutive Dauer formation (Daf-c) and Migratory (Mig) phenotypes associated with DAF-9 inhibition. researchgate.net

From this focused screen, three additional molecules were found to induce phenotypes similar to Dafadine-A in both wild-type and sensitized daf-2(e1370) mutant backgrounds of C. elegans. researchgate.net These compounds were named Dafadine-B, Dafadine-C, and Dafadine-D. researchgate.net This initial characterization established this compound as a bioactive analog of Dafadine-A, capable of perturbing the DAF-9 signaling pathway. researchgate.net The pioneering work on the mechanism of action of the dafadines was instrumental in characterizing their inhibitory effects on DAF-9. scholaris.ca

| Compound Property | Description |

| Compound Class | Small Molecule |

| Primary Target | DAF-9 (cytochrome P450) scholaris.caresearchgate.net |

| Biological Effect | Induces dauer-like phenotypes in C. elegans researchgate.net |

| Mechanism of Action | Inhibition of DAF-9 enzymatic activity researchgate.net |

| Mammalian Ortholog Target | CYP27A1 scholaris.caresearchgate.net |

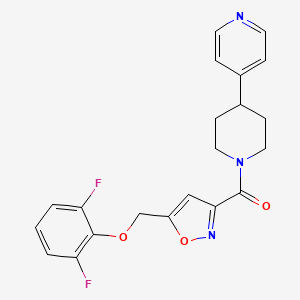

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19F2N3O3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

[5-[(2,6-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C21H19F2N3O3/c22-17-2-1-3-18(23)20(17)28-13-16-12-19(25-29-16)21(27)26-10-6-15(7-11-26)14-4-8-24-9-5-14/h1-5,8-9,12,15H,6-7,10-11,13H2 |

InChI Key |

BMYWCJXYXPFCJV-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=CC=C4F)F |

Canonical SMILES |

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=CC=C4F)F |

Origin of Product |

United States |

Elucidation of the Molecular Mechanism of Action of Dafadine C

Specific Inhibition of Cytochrome P450 DAF-9 (CYP27A1 Ortholog)

The primary molecular target of dafadine C is DAF-9, a cytochrome P450 enzyme that plays a pivotal role in the biosynthesis of steroid hormones in C. elegans. nih.govresearchgate.net DAF-9 is the ortholog of the mammalian mitochondrial sterol 27-hydroxylase, CYP27A1, and its inhibition by this compound has been demonstrated in both the nematode enzyme and its mammalian counterpart. nih.govresearchgate.net This inhibitory action is the initial and most critical step in the cascade of events triggered by the compound.

This compound exhibits a potent and dose-dependent inhibitory effect on the enzymatic activity of DAF-9. In cell-based assays using HEK293 cells engineered to express DAF-9, this compound was shown to drastically reduce the enzyme's ability to metabolize its substrate, 4-cholesten-3-one (B1668897). researchgate.net The inhibition is significant even at low micromolar concentrations, with a 20 µM dose of this compound reducing the production of key metabolites, 26-hydroxy-4-cholesten-3-one and Δ4-dafachronic acid, by more than twenty-fold. researchgate.net

The specificity of this compound is underscored by its ability to induce a phenotype in C. elegans that closely mimics that of daf-9 loss-of-function mutants. researchgate.net This indicates that DAF-9 is the principal target through which this compound exerts its major biological effects on development.

| This compound Concentration (µM) | Relative Abundance of 26-hydroxy-4-cholesten-3-one | Relative Abundance of Δ4-dafachronic acid |

|---|---|---|

| 0 (Vehicle Control) | 1.00 | 1.00 |

| 5 | Significantly Reduced | Significantly Reduced |

| 10 | Significantly Reduced | Significantly Reduced |

| 20 | <0.05 | <0.05 |

| 50 | Not Detected | Not Detected |

Data adapted from research findings where this compound robustly inhibited DAF-9's metabolism of 4-cholesten-3-one in a cell-based assay. researchgate.net

Cytochrome P450 enzymes, including DAF-9, contain a heme group with a central iron atom that is essential for their catalytic activity. researchgate.net Many azole-containing compounds are known to inhibit these enzymes by directly coordinating with this heme iron. researchgate.net this compound, which contains an isoxazole (B147169) moiety, is proposed to function through this mechanism. nih.govresearchgate.net

Spectroscopic analysis provides strong evidence for this direct physical interaction. The addition of this compound to microsomes containing the DAF-9 protein induces a characteristic Type II difference spectrum, with an absorption maximum at 435 nm and a minimum at 407 nm. researchgate.netresearchgate.net This spectral shift is indicative of a direct binding event where a nitrogen or oxygen atom from the inhibitor coordinates with the ferric (Fe³⁺) iron of the heme group, displacing a water molecule that is normally present in the catalytic site and is required for enzymatic activity. researchgate.net This interaction physically obstructs the enzyme's function, leading to potent inhibition. researchgate.net

Downregulation of the Dafachronic Acid Biosynthesis Pathway

By inhibiting DAF-9, this compound effectively shuts down a critical step in the dafachronic acid (DA) biosynthesis pathway. DAs are steroid hormones that serve as crucial signaling molecules regulating developmental decisions in C. elegans. nih.govfrontiersin.org

The direct consequence of DAF-9 inhibition by this compound is a marked decrease in the endogenous production of dafachronic acids. This has been confirmed through direct measurement of hormone levels in C. elegans. Liquid chromatography and tandem mass spectrometry (LC/MS/MS) analysis of lipid extracts from worms treated with 25 µM this compound revealed significantly reduced levels of endogenous DAs compared to control animals treated with a vehicle. researchgate.netresearchgate.net

Crucially, the developmental defects induced by this compound, such as constitutive entry into the stress-resistant dauer larval stage, can be fully rescued by the administration of exogenous Δ7-dafachronic acid. researchgate.netresearchgate.net This rescue experiment confirms that the effects of this compound are not due to off-target toxicity but are specifically caused by the depletion of dafachronic acids.

The biosynthesis of dafachronic acids is a multi-step process that begins with dietary cholesterol. nih.gov Several enzymes act upstream of DAF-9 to modify the cholesterol precursor. These include the Rieske-like oxygenase DAF-36 and the 3-hydroxysteroid dehydrogenase DHS-16. nih.gov These enzymes perform earlier steps in the pathway, creating the substrate that DAF-9 subsequently hydroxylates in one of the final steps to produce the active dafachronic acid hormones. By inhibiting DAF-9, this compound creates a bottleneck at the end of this enzymatic cascade, leading to a buildup of precursors and a deficit of the final hormonal products.

Biological Consequences of Dafadine C Action in Model Organisms

Developmental Regulation in Caenorhabditis elegans

Dafadine C significantly impacts several key developmental processes in C. elegans, primarily by interfering with the DAF-9 pathway, which is integral to the biosynthesis of dafachronic acids (DAs) that normally suppress dauer development plos.orgelifesciences.orgnih.govwormatlas.org.

Induction of Constitutive Dauer Formation (Daf-c) and Larval Arrest

The dauer larva is a stress-resistant, non-feeding diapause stage that C. elegans enters in response to unfavorable environmental conditions such as starvation, high temperature, and high population density elifesciences.orgwormatlas.orgnih.gov. This compound induces a constitutive dauer formation (Daf-c) phenotype, causing worms to enter this arrested larval stage even under favorable conditions wormatlas.orgplos.orgelifesciences.orgnih.govwormatlas.org. This induction is concentration-dependent plos.orgelifesciences.orgwormatlas.org. For instance, at a concentration of 12.5 µM, dafadine-A (an analog of this compound) induces the Daf-c phenotype in over 30% of wild-type C. elegans wormatlas.org. The compound's ability to promote dauer formation is a direct consequence of its inhibitory action on DAF-9, which is upstream of the DAF-12 nuclear hormone receptor that, when activated by dafachronic acids, suppresses dauer development plos.orgelifesciences.orgnih.govwormatlas.orgnih.gov.

Table 1: Induction of Constitutive Dauer Formation (Daf-c) by this compound in C. elegans

| This compound Concentration (µM) | Percentage of Wild-Type Worms Exhibiting Daf-c Phenotype |

| 12.5 | >30% wormatlas.org |

| 25 | Induces Daf-c (concentration-dependent) plos.orgelifesciences.org |

Impact on Gonad Migration (Mig) and Protruding Vulva (Pvl) Phenotypes

Beyond dauer formation, this compound also elicits other distinct developmental abnormalities in C. elegans. These include defects in distal-tip cell migration (Mig) in the gonad and the development of a protruding vulva (Pvl) phenotype wormatlas.orgplos.orgelifesciences.orgnih.gov. These phenotypes are observed concurrently with the Daf-c phenotype and are also concentration-dependent plos.orgelifesciences.orgwormatlas.org. For example, a concentration of 25 µM dafadine-A results in Mig and Pvl defects in over 60% of wild-type C. elegans wormatlas.org.

Table 2: Impact of this compound on Gonad Migration (Mig) and Protruding Vulva (Pvl) Phenotypes in C. elegans

| This compound Concentration (µM) | Percentage of Wild-Type Worms Exhibiting Mig/Pvl Phenotypes |

| 25 | >60% wormatlas.org |

Lifespan and Longevity Modulation

This compound's influence extends to the modulation of lifespan and longevity in C. elegans, primarily through its interaction with the DAF-9 enzyme and its downstream signaling pathways.

Role in Adult Lifespan Extension

This compound has been shown to extend the adult lifespan of wild-type Caenorhabditis elegans wormatlas.orgnih.govmicropublication.orgplos.org. Specifically, dafadine-A (an analog of this compound) has been reported to extend the lifespan of wild-type C. elegans by 29% wormatlas.org. This effect highlights this compound as a compound with significant impact on the aging process in this model organism nih.govplos.org.

Table 3: Adult Lifespan Extension by this compound in Wild-Type C. elegans

| Treatment | Lifespan Modulation |

| This compound | +29% wormatlas.org |

Connection to Insulin/IGF-1 Signaling (IIS) and DAF-16/FOXO Pathway

This compound's mechanism of action in promoting longevity is intricately linked to its inhibition of DAF-9, a cytochrome P450 that plays a critical role in the insulin/IGF-1 signaling (IIS) pathway nih.gov. DAF-9 is involved in the biosynthesis of dafachronic acids, which are ligands for the nuclear hormone receptor DAF-12 plos.orgwormatlas.orgnih.gov. Genetic studies have positioned DAF-9 upstream of DAF-12 in the genetic pathways that regulate larval development and adult longevity.

The IIS pathway is a key regulator of aging in C. elegans, and mutations that reduce the activity of DAF-2 (the C. elegans insulin/IGF-1 receptor homolog) significantly extend lifespan. This longevity is largely dependent on the DAF-16/FOXO transcription factor. DAF-9 functions in the adult worm to restrict lifespan, and its inhibition by this compound leads to lifespan extension nih.gov. This suggests that this compound's effects on longevity are mediated through its modulation of the DAF-9/DAF-12 axis, which in turn influences the broader IIS and DAF-16/FOXO pathways that govern aging and stress resistance in C. elegans nih.govplos.orgnih.gov.

Functional Homologs and Cross-Species Relevance of this compound Targets

This compound, primarily through its analog dafadine-A, targets the DAF-9 cytochrome P450 enzyme, a crucial regulator of dauer formation, developmental timing, and longevity in the nematode Caenorhabditis elegans nih.govhellobio.com. The functional conservation of DAF-9 extends beyond nematodes, with dafadine-A also demonstrating inhibitory activity against its mammalian ortholog, CYP27A1 nih.govbmrb.iolipidmaps.orghellobio.comfishersci.ca. This cross-species targeting highlights the potential of this compound as a chemical probe to investigate fundamental biological processes conserved across different animal phyla nih.govhellobio.com.

Dafadine has been shown to inhibit DAF-9 activity in various nematode species, including C. elegans, Haemonchus contortus, and Auanema freiburgensis nih.govbiocrick.cominvivochem.cn. This broad activity underscores the conserved nature of the DAF-9 enzyme and its associated pathways within the nematode phylum.

Inhibition of Mammalian Ortholog CYP27A1

The mammalian ortholog of DAF-9, Cytochrome P450 27A1 (CYP27A1), is also inhibited by dafadine-A nih.govbmrb.iolipidmaps.orghellobio.comfishersci.ca. CYP27A1 is a mitochondrial enzyme involved in cholesterol metabolism, specifically in the biosynthesis of bile acids and the production of 27-hydroxycholesterol (B1664032) nih.govuni.lu.

Research findings indicate that dafadine-A inhibits the ability of both DAF-9 and CYP27A1 to metabolize 4-cholesten-3-one (B1668897), a substrate for these enzymes, in a dose-dependent manner nih.gov. In a HEK293-cell-based assay, dafadine-A effectively inhibited the metabolism of 20 µM 4-cholesten-3-one by DAF-9 and CYP27A1 nih.gov. Spectroscopic studies suggest that dafadine-A physically interacts with the catalytic center of DAF-9, exhibiting a characteristic type 2 difference spectrum bmrb.iobiocrick.com. This inhibition leads to a reduction in the production of dafachronic acids, which are crucial steroid hormones that interact with the nuclear hormone receptor DAF-12 to regulate developmental programs bmrb.io149.155.131.

The inhibition data for dafadine-A on DAF-9 and CYP27A1 are summarized in the table below, illustrating the dose-dependent effect on metabolite abundance.

Table 1: Inhibition of DAF-9 and CYP27A1 by Dafadine-A

| Dafadine-A Concentration (µM) | DAF-9 Metabolite Abundance (Relative) | CYP27A1 Metabolite Abundance (Relative) |

| 0.2% DMSO (Vehicle) | High | High |

| 5 | Reduced | Reduced |

| 10 | Significantly Reduced | Significantly Reduced |

| 20 | Not Detected (ND) | Not Detected (ND) |

| 50 | Not Detected (ND) | Not Detected (ND) |

Note: Data derived from enzymatic reactions with DAF-9 and CYP27A1 metabolizing 20 µM 4-cholesten-3-one in a HEK293-cell-based assay. "ND" indicates not detected. nih.gov

Potential Role in Vertebrate Developmental Diapause

Developmental diapause is a state of arrested development adopted by animals in anticipation of or in response to unfavorable environmental conditions nih.govbiocrick.com. This programmed pause is characterized by enhanced stress resistance, reduced metabolism, and increased longevity nih.govbiocrick.com. Both vertebrate and invertebrate species can undergo diapause, and hormonal signaling pathways are common regulators of this decision nih.govbiocrick.com.

In C. elegans, this compound's action on DAF-9 directly impacts the dauer diapause. DAF-9 synthesizes dafachronic acids, which are steroid hormones that bind to the nuclear hormone receptor DAF-12, thereby suppressing dauer formation and promoting normal reproductive growth nih.gov149.155.131. By inhibiting DAF-9, dafadine-A induces a constitutive dauer formation (Daf-c) phenotype, mimicking the effects of DAF-9 loss-of-function mutations nih.govlipidmaps.org149.155.131. This suggests that this compound's ability to modulate steroid hormone biosynthesis plays a critical role in regulating developmental arrest in nematodes.

Given that dafadine-A also inhibits the mammalian ortholog CYP27A1, which is involved in steroid metabolism, it suggests a potential, albeit indirect, relevance to vertebrate developmental diapause nih.govhellobio.comfishersci.ca. While the direct role of this compound in inducing or modulating diapause in vertebrates has not been explicitly detailed in the provided search results, the conserved nature of the target enzyme (CYP27A1) and the hormonal pathways it influences (e.g., cholesterol metabolism, bile acid biosynthesis) implies that this compound could serve as a valuable tool to "interrogate developmental control and longevity in other animals" nih.govhellobio.com. Further research would be necessary to fully elucidate the specific implications of CYP27A1 inhibition by this compound in the context of vertebrate developmental diapause.

Structure Activity Relationship Sar Studies of Dafadine C and Its Analogs

Identification of Pharmacophores Essential for DAF-9 Inhibition

A crucial element for the bioactivity of dafadine C is the presence of an azole moiety, specifically the isoxazole (B147169) ring. researchgate.net Many compounds containing azole groups are known to inhibit cytochrome P450 enzymes by coordinating with the heme iron atom located at the catalytic center of the enzyme. researchgate.net This interaction is believed to be a key mechanism through which this compound exerts its inhibitory effect on DAF-9. researchgate.net

| Structural Moiety | Hypothesized Role in DAF-9 Inhibition | Supporting Evidence/Rationale |

| Isoxazole Ring | Direct interaction with the heme iron at the DAF-9 catalytic center, leading to competitive inhibition. | Azole-containing compounds are well-documented inhibitors of cytochrome P450 enzymes through this mechanism. researchgate.net |

| 2,6-Dimethylphenoxy Group | Contributes to the binding affinity and specificity, likely through hydrophobic interactions within the enzyme's active site. | The bulky and lipophilic nature of this group suggests it occupies a hydrophobic pocket in the DAF-9 protein. |

| Piperidinylpyridine Moiety | May be involved in orienting the molecule within the active site and could contribute to pharmacokinetic properties. | This part of the molecule provides a rigid scaffold and potential hydrogen bonding interactions. |

| Carbonyl Linker | Connects the isoxazole and piperidine (B6355638) rings, maintaining the correct spatial arrangement for optimal binding. | The linker's geometry is critical for positioning the pharmacophoric groups correctly within the DAF-9 active site. |

Design and Synthesis of Chemical Analogs for Enhanced Probe Development

The development of chemical probes from a lead compound like this compound involves the systematic design and synthesis of analogs to improve properties such as potency, selectivity, and utility in biological assays. While specific synthetic schemes and a broad library of this compound analogs are not extensively detailed in published literature, the principles of medicinal chemistry suggest several strategies for generating such analogs.

The primary goals for creating analogs of this compound would include:

Enhancing Potency: Modifications to the core structure to increase the binding affinity for DAF-9.

Improving Selectivity: Altering the structure to minimize off-target effects, particularly against other cytochrome P450 enzymes.

Introducing Reporter Tags: Incorporating fluorescent or affinity tags to facilitate the visualization and isolation of DAF-9.

Potential modifications to the this compound scaffold for probe development are outlined in the following table.

| Modification Strategy | Target Moiety | Rationale for Modification | Potential Outcome |

| Substitution on the Phenoxy Ring | 2,6-Dimethylphenoxy Group | To explore the size and electronic requirements of the hydrophobic pocket. | Increased potency and/or selectivity. |

| Alteration of the Azole Ring | Isoxazole Ring | To modulate the strength of the interaction with the heme iron and to investigate the importance of the isoxazole scaffold. | Modified inhibitory activity; potential for improved selectivity. |

| Modification of the Piperidine Linker | Piperidinylpyridine Moiety | To alter the conformational rigidity and solubility of the molecule. | Improved pharmacokinetic properties and cell permeability. |

| Introduction of a Linker for Conjugation | Peripheral positions of the molecule | To attach reporter groups such as fluorophores or biotin (B1667282) for use as chemical probes. | Creation of tool compounds for biochemical and cell-based assays. |

Computational Approaches in SAR Analysis

Computational methods are invaluable tools in modern drug discovery and SAR analysis, enabling the prediction of compound activity and the elucidation of binding mechanisms at a molecular level. Although specific computational studies focused solely on this compound are not widely reported, the application of such techniques would be a logical step in the optimization of this compound.

Molecular docking simulations could be employed to predict the binding pose of this compound and its analogs within the active site of a homology model of DAF-9. This would provide insights into the specific amino acid residues involved in the interaction and help rationalize the observed SAR. For instance, docking studies could confirm the coordination of the isoxazole nitrogen with the heme iron and identify the hydrophobic pocket that accommodates the dimethylphenoxy group.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. A QSAR model for this compound analogs would involve the correlation of their biological activities with various physicochemical descriptors. Such a model could be used to predict the DAF-9 inhibitory potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

The general workflow for applying computational approaches to the SAR analysis of this compound would likely involve the steps described in the table below.

| Computational Method | Objective | Methodology | Expected Outcome |

| Homology Modeling | To generate a 3D structure of the DAF-9 enzyme, as no experimental structure is available. | Using the amino acid sequence of DAF-9 to build a model based on the crystal structures of related cytochrome P450 enzymes. | A reliable 3D model of the DAF-9 active site for subsequent docking studies. |

| Molecular Docking | To predict the binding mode of this compound and its analogs to DAF-9. | Docking a library of this compound analogs into the homology model of DAF-9 and scoring the binding poses. | Identification of key interactions and rationalization of experimental SAR data. |

| QSAR Modeling | To develop a predictive model for the DAF-9 inhibitory activity of this compound analogs. | Correlating the biological activity of a series of analogs with their calculated molecular descriptors using statistical methods. | A mathematical equation that can predict the activity of new analogs, guiding the design of more potent inhibitors. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the this compound-DAF-9 complex. | Simulating the movement of the protein-ligand complex over time to assess the stability of the binding pose and key interactions. | A deeper understanding of the binding thermodynamics and the role of protein flexibility in ligand recognition. |

Advanced Methodologies for Investigating Dafadine C

Chemical Genetic Screening Approaches for Target Identification

Chemical genetics represents a powerful strategy for identifying the biological targets of small molecules by studying the phenotypic changes they induce. nih.govsingerinstruments.com This approach is particularly effective as it is unbiased and evaluates the effect of a compound within a complex cellular or organismal environment. singerinstruments.com In the case of dafadine C, a chemical genetic screen was instrumental in identifying its primary target.

The screening process involves exposing an organism to a library of small molecules and observing specific phenotypic outcomes. This compound was identified as a potent inducer of the dauer larval stage in the nematode Caenorhabditis elegans under normal culture conditions. nih.gov This distinct phenotype—a state of suspended development—is regulated by a well-defined signaling pathway. By observing this specific outcome, researchers could hypothesize that this compound interacts with a key regulatory node within that pathway. nih.gov

Subsequent genetic experiments confirmed that the effects of this compound were dependent on the presence of the DAF-9 gene. This led to the identification of the DAF-9 protein, a cytochrome P450 enzyme, as the direct molecular target of this compound. nih.gov This discovery highlights the efficacy of chemical genetic screening in linking a small molecule to its specific protein target through a clear phenotypic readout. singerinstruments.comnih.gov

| Methodology Component | Description | Application to this compound |

| Phenotypic Screen | Systematic testing of small molecules for their ability to induce a specific biological phenotype. singerinstruments.com | This compound was identified from a chemical library for its ability to robustly induce dauer formation in C. elegans. nih.gov |

| Target Hypothesis | The observed phenotype is linked to known genetic or signaling pathways to generate hypotheses about the compound's target. | The dauer phenotype pointed towards the insulin/IGF-1 signaling (IIS) pathway, where DAF-9 is a key regulator. nih.gov |

| Genetic Validation | The link between the compound and the hypothesized target is confirmed using genetic mutants. | The effect of this compound was shown to be dependent on a functional DAF-9 gene, confirming it as the target. nih.gov |

Quantitative Metabolomics for Steroid Profiling (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))

Given that the identified target of this compound, DAF-9, is a cytochrome P450 enzyme involved in steroid hormone biosynthesis, quantitative metabolomics is a critical tool for understanding the compound's functional impact. nih.gov Steroid profiling using techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) allows for the precise measurement of a wide range of steroid hormones and their metabolites in biological samples. nih.govnih.gov

The application of LC-MS/MS enables researchers to quantify the specific changes in the steroid metabolome that occur following inhibition of DAF-9 by this compound. This method provides high sensitivity and specificity for the simultaneous analysis of multiple steroids. nih.gov By comparing the steroid profiles of this compound-treated organisms with untreated controls, researchers can determine which specific enzymatic steps in the steroid biosynthesis pathway are disrupted. This provides a detailed biochemical confirmation of the compound's mechanism of action. nih.gov For instance, an accumulation of DAF-9 substrates and a depletion of its products would be expected, offering a quantitative measure of this compound's inhibitory efficacy in vivo.

| Technique | Principle | Relevance to this compound Investigation |

| Liquid Chromatography (LC) | Separates complex mixtures of molecules based on their physicochemical properties. | Isolates individual steroid metabolites from biological extracts for accurate measurement. |

| Tandem Mass Spectrometry (MS/MS) | Detects and quantifies molecules with high precision based on their mass-to-charge ratio. nih.gov | Provides sensitive and specific quantification of the substrates and products of the DAF-9 enzyme, revealing the metabolic impact of this compound. nih.gov |

| Steroid Profiling | Comprehensive analysis of the suite of steroids and their metabolites in a biological system. nih.gov | Elucidates the specific alterations in the steroid biosynthesis pathway caused by this compound's inhibition of DAF-9. |

Spectroscopic Techniques for Enzyme-Ligand Interaction Characterization (e.g., Absorbance Spectroscopy)

To characterize the direct physical interaction between this compound and its target enzyme, DAF-9, various spectroscopic techniques can be employed. nih.gov These methods provide insights into the binding events and conformational changes that occur when a ligand interacts with a protein. jelsciences.com

Absorbance spectroscopy, particularly UV-Visible spectroscopy, is a fundamental technique used to monitor these interactions. scielo.org.za Cytochrome P450 enzymes like DAF-9 contain a heme cofactor, which has distinct spectral properties. The binding of a ligand, such as an inhibitor like this compound, to the active site of the enzyme can perturb the electronic environment of the heme. This perturbation results in characteristic shifts in the absorbance spectrum. By monitoring these spectral changes as a function of this compound concentration, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the enzyme-ligand interaction. nih.gov Other techniques like fluorescence spectroscopy and circular dichroism can also provide complementary information on binding and any associated changes in the protein's secondary structure. mdpi.com

| Spectroscopic Method | Information Gained | Application to this compound and DAF-9 |

| UV-Visible Absorbance Spectroscopy | Measures changes in the absorbance of light by the heme cofactor. scielo.org.za | Detects ligand binding to the DAF-9 active site and allows for the calculation of binding affinity. |

| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding. jelsciences.com | Characterizes the binding interaction and potential conformational changes in DAF-9 induced by this compound. |

| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary structure (e.g., alpha-helices, beta-sheets) of the protein. mdpi.com | Determines if the binding of this compound causes significant structural rearrangements in the DAF-9 enzyme. |

In Silico Modeling and Chemoinformatic Predictions for Target Identification

Computational approaches, including in silico modeling and chemoinformatics, are invaluable for predicting and rationalizing the interaction between a small molecule and its potential biological targets. nih.govnih.gov These methods can significantly narrow down the list of potential targets for experimental validation and provide structural insights into the binding mechanism.

For a compound like this compound, molecular docking simulations could be used to predict its binding mode within the active site of DAF-9. nih.gov This involves creating a three-dimensional model of the DAF-9 protein (often through homology modeling if a crystal structure is unavailable) and computationally placing this compound into the predicted binding pocket. researchgate.net The simulation then calculates the most favorable binding orientation and scores the interaction based on estimated binding energy. A high-ranking score for DAF-9 compared to other proteins would computationally support it as a primary target. researchgate.net Furthermore, chemogenomic approaches can compare the structural features of this compound with other compounds of known targets, using a "guilt-by-association" principle to predict its biological activity. biorxiv.org

| Computational Method | Description | Use in this compound Research |

| Homology Modeling | Creating a 3D structural model of a protein (DAF-9) based on the known structure of a related protein (e.g., another cytochrome P450). researchgate.net | Generates a structural template of DAF-9 for use in docking studies. |

| Molecular Docking | A simulation that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov | Predicts how this compound fits into the DAF-9 active site and estimates the strength of the interaction. |

| Chemogenomics | Analysis of genomic and chemical data to identify relationships between chemical structures and their biological targets. biorxiv.org | Predicts potential targets for this compound by comparing its structure to libraries of compounds with known protein interactions. |

Biosensor-Based Assays for Enhanced Detection Sensitivity

Biosensor-based assays offer highly sensitive and real-time methods for detecting small molecules and analyzing their interactions with biological targets. frontiersin.org Developing a biosensor for this compound could provide a powerful tool for quantitative analysis in various research contexts.

A potential design for such a biosensor would involve immobilizing the DAF-9 protein onto a transducer surface, such as a gold electrode or a silicon nanowire. frontiersin.orgmdpi.com When a sample containing this compound is introduced, the compound binds to the immobilized DAF-9. This binding event causes a measurable change in a physical property of the transducer, such as its electrical impedance, capacitance, or mass. frontiersin.org For example, an electrochemical biosensor could detect changes in current or potential upon the binding of this compound to DAF-9. mdpi.com These platforms can achieve very low limits of detection, enabling the quantification of this compound at trace concentrations with high specificity. nih.gov

| Biosensor Type | Detection Principle | Potential for this compound Detection |

| Electrochemical Biosensor | DAF-9 is immobilized on an electrode; binding of this compound alters the electrochemical properties (e.g., impedance, current) at the electrode surface. mdpi.com | Provides a highly sensitive, label-free method for quantifying this compound concentrations. |

| Field-Effect Transistor (FET) Biosensor | DAF-9 is attached to the surface of a semiconductor (e.g., silicon nanowire); binding of charged this compound molecules modulates the transistor's conductance. mdpi.com | Enables ultra-sensitive detection, potentially reaching the single-molecule level. |

Theoretical Frameworks and Broader Research Implications of Dafadine C Studies

Contribution to Understanding Small Molecule-Target Interactions and Selectivity

Dafadine C, as a P450 inhibitor, contributes to the understanding of how small molecules interact with and selectively target specific enzymes. Research primarily with dafadine A, which exhibits the same inhibitory class as this compound, has demonstrated its selective inhibition of DAF-9 cytochrome P450 in C. elegans ebi.ac.ukmedchemexpress.com. This inhibition extends to DAF-9's mammalian ortholog, CYP27A1 ebi.ac.ukmedchemexpress.comnih.gov. The mechanism of action involves dafadine A physically tethering to the catalytic center of DAF-9, altering its difference spectrum researchgate.netbiocrick.com. This specificity is crucial, as dafadine A does not inhibit DAF-12 or other sterol- and oxysterol-metabolizing P450s, underscoring the precise nature of its interaction with its target enzyme medchemexpress.com. Such studies illuminate the structural and biochemical determinants of small molecule selectivity, which is fundamental for rational drug design.

Insights into Endocrine Regulation of Development, Longevity, and Metabolic Homeostasis

The DAF-9 cytochrome P450, the target of dafadine compounds, plays a pivotal role in the endocrine regulation of various biological processes in C. elegans. DAF-9 is essential for the biosynthesis of dafachronic acids (DAs), which are steroid hormones acting as ligands for the nuclear hormone receptor DAF-12 researchgate.netscholaris.canih.govwikipedia.org. This DAF-9/DA/DAF-12 signaling pathway constitutes a conserved endocrine axis that dictates the decision between reproductive development and entry into the dauer diapause, a stress-resistant, long-lived larval stage exlibrisgroup.comnih.govresearchgate.netscholaris.canih.govwikipedia.orgnih.govresearchgate.net.

The dose-dependent effects of dafadine A on C. elegans phenotypes illustrate its utility in probing these regulatory mechanisms:

| Dafadine A Concentration | Phenotype Observed in C. elegans Wild-Type Worms | Reference |

| 12.5 µM | Constitutive dauer formation (Daf-c) in >30% of worms | medchemexpress.comscholaris.ca |

| 25 µM | Protruding vulva (Pvl) and distal-tip cell migration (Mig) defects in >60% of worms | medchemexpress.comscholaris.ca |

Applications in Chemical Genetics for Pathway Elucidation and Drug Discovery

Dafadine compounds serve as powerful small-molecule tools in chemical genetics, a field that uses chemical perturbations to dissect biological pathways. By inducing phenotypes similar to genetic mutations (e.g., daf-9 mutants), dafadine facilitates the elucidation of complex signaling cascades exlibrisgroup.comnih.govresearchgate.netscholaris.canih.govresearchgate.netscholaris.caresearchgate.netplos.org. This approach allows researchers to probe protein functions that might be difficult to uncover through conventional genetic methods alone scholaris.cascholaris.ca.

In the realm of drug discovery, dafadine's ability to inhibit DAF-9 and its orthologs in parasitic nematodes like Haemonchus contortus and Auanema freiburgensis positions it as a promising lead for anthelmintic development researchgate.netscholaris.cascholaris.camicropublication.org. The transferability of small molecules across different organisms, coupled with insights from chemical-genetic epistasis, enables the identification of conserved drug targets and the elucidation of their mechanisms of action, bridging findings from model organisms to potential human relevance plos.org.

Evolutionary Conservation of Steroid Signaling Pathways across Eukaryotes

One of the most significant implications of dafadine research is the demonstration of the evolutionary conservation of steroid signaling pathways. The fact that dafadine inhibits both C. elegans DAF-9 and its mammalian ortholog CYP27A1 (vitamin D3 25-hydroxylase) strongly suggests that the underlying steroidogenic machinery is conserved across deeply diverged eukaryotic lineages exlibrisgroup.comebi.ac.ukmedchemexpress.comnih.govresearchgate.netbiocrick.comnih.govscholaris.cascholaris.capnas.orgmedchemexpress.com. This conservation extends beyond enzyme function to the broader physiological roles of these pathways.

The DAF-9/DA/DAF-12 signaling module, which regulates developmental transitions, longevity, and metabolic states in C. elegans, has analogous functions in other nematodes and even vertebrates nih.govnih.govresearchgate.netplos.orgpnas.orgplos.org. For instance, DAF-12 homologs in parasitic nematodes control the formation of infective larval stages, and dafachronic acids can stimulate their transcriptional activity nih.gov. In vertebrates, vitamin D signaling, which involves CYP27A1, regulates developmental trajectory and metabolic dormancy, mirroring the role of DAF-12 in C. elegans diapause pnas.org. These findings highlight a fundamental, conserved role for nuclear receptors and their steroid ligands in integrating environmental and physiological information to govern life history decisions across the eukaryotic tree of life.

Future Research Directions on the Chemical Compound Dafadine C

Elucidating Novel Biological Targets and Off-Target Effects

While the primary target of dafadine compounds is established as the DAF-9 enzyme in C. elegans and its mammalian ortholog CYP27A1, a comprehensive understanding of its molecular interactions is essential for its precise use in research. nih.govresearchgate.net Future investigations must focus on systematically identifying any additional biological targets and characterizing potential off-target effects. This is crucial for validating its specificity and interpreting experimental results accurately.

A key research goal is to perform unbiased, proteome-wide screening to identify all binding partners of dafadine C. Techniques such as chemical proteomics, affinity chromatography using immobilized this compound, and thermal shift assays could reveal novel interactors. Identifying these alternative targets will help to elucidate whether the observed biological effects of this compound are solely due to DAF-9 inhibition or result from a more complex polypharmacological profile. For instance, studies in the nematode Pristionchus pacificus showed that dafadine did not induce dauer formation, suggesting its activity might be limited against certain cytochrome P450 enzymes or that the DAF-9 homologs in this species are sufficiently different. nih.gov This highlights the need to explore the compound's activity across different species and protein families.

Table 1: Known and Potential Biological Targets of Dafadine Compounds

| Target | Organism/System | Known/Potential Role | Research Implication |

|---|---|---|---|

| DAF-9 | C. elegans | Primary Target: Cytochrome P450 involved in dafachronic acid biosynthesis. researchgate.net | Inhibition induces dauer formation and extends lifespan. nih.gov |

| CYP27A1 | Mammals | Known Target: Ortholog of DAF-9, involved in bile acid synthesis and vitamin D metabolism. researchgate.netresearchgate.net | Potential for studying metabolic control and longevity in mammalian systems. |

| Other P450s | Various | Potential Off-Target | Determining the selectivity profile of this compound. nih.gov |

| Unknown Proteins | Various | Novel Biological Target | Uncovering new mechanisms of action and biological pathways affected by this compound. |

Advanced Synthetic Strategies for Novel Analogs with Modified Properties

The chemical structure of dafadine provides a scaffold for the development of novel analogs with improved or altered properties. Future synthetic chemistry efforts should be directed toward creating a library of this compound derivatives. The goals of these synthetic strategies would be to enhance potency, improve selectivity for DAF-9 over its orthologs or other P450 enzymes, modify solubility and bioavailability, and reduce potential off-target effects.

Structure-activity relationship (SAR) studies will be fundamental to this effort. By systematically modifying different parts of the this compound molecule—such as the isoxazole (B147169), piperidine (B6355638), and pyridine (B92270) rings mentioned in the context of dafadine-A—researchers can probe how these changes affect binding affinity and inhibitory activity. nih.gov For example, creating analogs with different substituents could modulate the compound's interaction with the catalytic center of the DAF-9 protein. researchgate.net Furthermore, the development of photo-activatable or clickable analogs would create powerful tools for target identification and validation studies.

Table 2: Goals for Synthetic Analogs of this compound

| Desired Property | Synthetic Strategy | Potential Outcome |

|---|---|---|

| Increased Potency | Modify functional groups to enhance binding affinity with the target's active site. | Lower effective concentration needed for biological effect. |

| Enhanced Selectivity | Exploit structural differences between DAF-9 and related enzymes (e.g., CYP27A1). | Reduce off-target effects and create more specific research tools. |

| Improved Bioavailability | Alter lipophilicity and other physicochemical properties. | Better absorption and distribution in whole-organism studies. |

| Reduced Off-Target Effects | Synthesize analogs based on SAR to remove interactions with unintended targets. | A more precise chemical probe for studying DAF-9 function. |

Integration with Multi-Omics Data for Systems-Level Understanding of its Effects

To move beyond a single target and understand the global biological consequences of this compound administration, a systems biology approach is necessary. frontiersin.org Integrating multi-omics datasets—including transcriptomics (RNA-seq), proteomics, and metabolomics—will provide a holistic view of the cellular and organismal response to DAF-9 inhibition. nih.govnih.gov

Upon treatment with this compound, transcriptomics can reveal widespread changes in gene expression downstream of the DAF-9/DAF-12 signaling pathway. Proteomics can identify changes in protein abundance and post-translational modifications, offering insights into the functional execution of the genetic response. rsc.org Most directly, metabolomics can quantify the changes in dafachronic acids and other related steroids, confirming the on-target effect of the compound, while also potentially revealing unexpected alterations in other metabolic pathways. researchgate.net Combining these datasets can help construct comprehensive models of the regulatory networks controlled by this compound, linking its molecular action to complex phenotypes like developmental arrest and aging. arxiv.org

Table 3: Application of Multi-Omics to this compound Research

| Omics Platform | Data Generated | Potential Insights |

|---|---|---|

| Transcriptomics | mRNA expression profiles | Identification of genes and pathways regulated by the DAF-9/DAF-12 axis. |

| Proteomics | Protein abundance and modifications | Understanding the functional protein networks affected by this compound. |

| Metabolomics | Small molecule metabolite levels | Direct measurement of dafachronic acid inhibition and discovery of other affected metabolic pathways. researchgate.net |

| Epigenomics | DNA methylation, histone modifications | Revealing long-term regulatory changes induced by this compound treatment. |

Development of this compound-based Tools for Specific Research Questions in Developmental Biology and Aging

This compound's established role in modulating dauer formation and lifespan in C. elegans makes it an invaluable tool for developmental biology and aging research. nih.govnih.gov Future efforts should focus on refining and expanding its application to answer more specific biological questions.

For instance, this compound can be used to precisely control the entry and exit from the dauer state, allowing for detailed studies of the metabolic and physiological adaptations that occur during this stress-resistant stage. In aging research, it can be used to investigate whether the longevity extension conferred by DAF-9 inhibition is linked to specific aspects of aging, such as resistance to proteotoxicity or enhanced immune function.

Furthermore, the development of derivatized this compound molecules could create novel research tools. A fluorescently tagged this compound analog could be used to visualize its subcellular localization and track its distribution in real-time within an organism. A biotinylated version could be used for pull-down assays to confirm binding partners. These next-generation chemical tools, derived from the this compound scaffold, will enable more sophisticated experiments to dissect the intricate roles of steroid hormone signaling in development, aging, and disease.

Table 4: this compound as a Chemical Tool in Biological Research

| Research Area | Specific Question | Application of this compound-based Tool |

|---|---|---|

| Developmental Biology | What are the key metabolic shifts required for entry into the dauer diapause? | Synchronize populations into the dauer state for metabolic profiling. |

| Aging Research | Does inhibiting DAF-9 late in life still confer longevity benefits? | Temporally controlled administration to adult organisms. |

| Cell Biology | Where does this compound localize within the cell to interact with its target(s)? | Use of a fluorescently-tagged this compound analog for live-cell imaging. |

| Biochemistry | What proteins directly interact with this compound in a cellular extract? | Application of biotinylated this compound for affinity purification-mass spectrometry. |

Q & A

Q. What experimental models are most suitable for studying dafadine C’s effects on developmental and metabolic processes?

- Methodological Answer : Caenorhabditis elegans is a validated model for studying developmental pathways modulated by dafadine analogs (e.g., Dafadine-A), particularly due to its conserved dauer signalling pathways. Experimental designs should include synchronized L1 larvae exposed to varying this compound concentrations (e.g., 1–100 μM) over 168 hours, with developmental stages quantified hourly. Controls must include untreated cohorts and DA-treated groups to benchmark effects on L4 development rates .

Table 1 : Developmental Impact of Dafadine Analogs in C. elegans

Q. How can researchers ensure reproducibility when testing this compound’s inhibitory effects on cytochrome P450 enzymes?

- Methodological Answer : Reproducibility requires strict protocol standardization:

Use recombinant CYP27A1 or DAF-9 enzymes in vitro with this compound concentrations spanning IC₅₀ values.

Include positive controls (e.g., ketoconazole for CYP27A1) and negative controls (solvent-only).

Validate results using orthogonal assays (e.g., LC-MS for substrate depletion, fluorometric activity assays). Purity of this compound must exceed 98% (HPLC-verified) to exclude confounding impurities .

Advanced Research Questions

Q. How can contradictions in reported efficacy of this compound across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., solvent choice, larval synchronization methods). Researchers should:

Perform meta-analyses comparing studies using PRISMA guidelines, focusing on covariates like temperature, strain genetics (e.g., daf-9 mutants), and solvent carrier effects (DMSO vs. ethanol).

Conduct side-by-side replication of key experiments under standardized conditions.

Use multivariate regression to isolate factors influencing efficacy discrepancies .

Q. What integrative methodologies are recommended for mapping this compound’s multi-omic effects (e.g., transcriptomic, lipidomic)?

- Methodological Answer : A tiered approach is critical:

Transcriptomics : RNA-seq of this compound-treated larvae (48h exposure) with differential expression analysis (DESeq2) to identify pathways (e.g., dauer, lipid metabolism).

Lipidomics : LC-MS-based profiling to quantify phospholipids and sterols, comparing treated vs. control groups.

Integration : Use tools like MetaboAnalyst for pathway enrichment and WGCNA to correlate gene modules with lipid species. Validate findings via targeted qPCR and enzymatic assays .

Table 2 : Multi-Omic Workflow for this compound Mechanism Studies

| Step | Technique | Key Parameters | Validation Method |

|---|---|---|---|

| Transcriptomics | RNA-seq (Illumina) | FDR < 0.05, log2FC > 2 | qPCR (10–15 target genes) |

| Lipidomics | LC-MS (Q-Exactive) | CV < 15%, p < 0.01 | Enzymatic assays |

| Data Integration | WGCNA, MetaboAnalyst | Module-trait p < 0.05 | siRNA knockdown |

Q. How should researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?

- Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling:

Dose-ranging : Test 0.1–200 μM in larval growth assays to establish LC₅₀ and EC₅₀.

Time-course studies : Collect samples at 12h intervals for LC-MS quantification of this compound and metabolites.

Toxicity endpoints : Monitor molting defects, oxidative stress markers (e.g., ROS via DCFDA), and mitochondrial respiration (Seahorse assays). Adjust dosing to maintain efficacy within a therapeutic window (e.g., 10–50 μM) .

Guidance for Data Interpretation and Reporting

- Contradiction Analysis : Use funnel plots to assess publication bias in existing literature. For in-house data, apply Grubbs’ test to identify outliers and sensitivity analyses to test robustness of conclusions .

- Ethical Replication : Adhere to COPE guidelines when reproducing prior work. Document all protocol deviations and share raw data via repositories like Zenodo to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.